4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chloro group at the 4-position and a 2-(2-methoxyethoxy)ethyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethyl methyl ether with suitable pyrimidine derivatives can lead to the formation of the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The presence of the pyrrolo[3,2-d]pyrimidine core allows for cyclization reactions, which can be utilized to synthesize more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
2-Chloroethyl methyl ether derivatives: These compounds share similar structural features and undergo comparable chemical reactions.
Pyrido[2,3-d]pyrimidine derivatives: These compounds exhibit a range of biological activities and are used in various therapeutic applications.
Thioxopyrimidines: These derivatives possess diverse biological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
919278-13-0 |
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Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-5-[2-(2-methoxyethoxy)ethyl]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O2/c1-16-6-7-17-5-4-15-3-2-9-10(15)11(12)14-8-13-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
YDFCQHNUMWUJAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C=CC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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